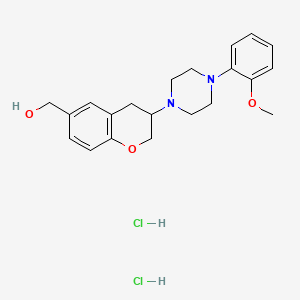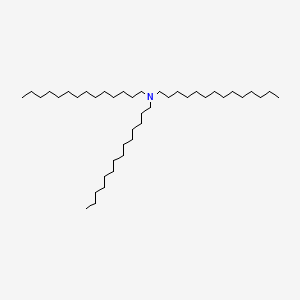
Tritetradecylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritetradecylamine is a chemical compound with the molecular formula C42H87N . It is an organic compound that belongs to the class of amines, specifically a tertiary amine. The structure of this compound consists of a nitrogen atom bonded to three tetradecyl groups, making it a large and hydrophobic molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tritetradecylamine can be synthesized through the reaction of tetradecyl bromide with ammonia or a primary amine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the continuous feeding of tetradecyl bromide and ammonia into the reactor, with the product being continuously extracted and purified .
Analyse Chemischer Reaktionen
Types of Reactions
Tritetradecylamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tritetradecylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of tritetradecylamine involves its interaction with lipid membranes and proteins. Due to its hydrophobic nature, it can insert itself into lipid bilayers, disrupting membrane integrity and function. This property makes it useful in studying membrane dynamics and as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trihexadecylamine: Similar structure but with hexadecyl groups instead of tetradecyl groups.
Trioctadecylamine: Contains octadecyl groups, making it even more hydrophobic.
Tridodecylamine: Contains dodecyl groups, making it less hydrophobic compared to tritetradecylamine.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly useful in applications where moderate hydrophobicity is required .
Eigenschaften
CAS-Nummer |
27911-72-4 |
|---|---|
Molekularformel |
C42H87N |
Molekulargewicht |
606.1 g/mol |
IUPAC-Name |
N,N-di(tetradecyl)tetradecan-1-amine |
InChI |
InChI=1S/C42H87N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43(41-38-35-32-29-26-23-20-17-14-11-8-5-2)42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |
InChI-Schlüssel |
WFVLGDMOCAFNNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



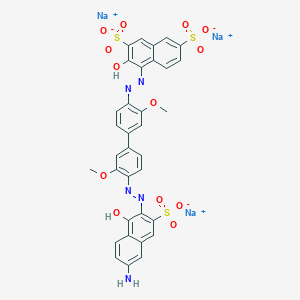
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
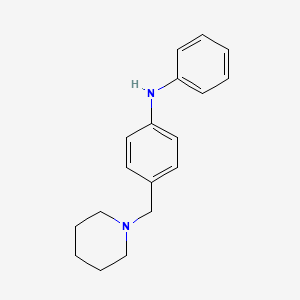

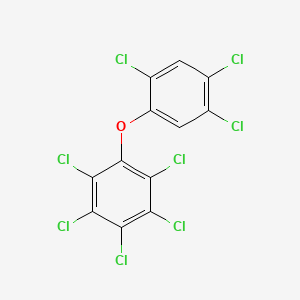
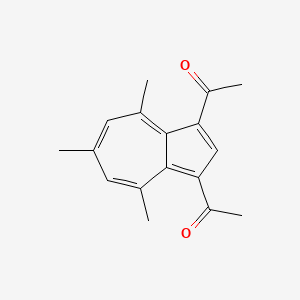
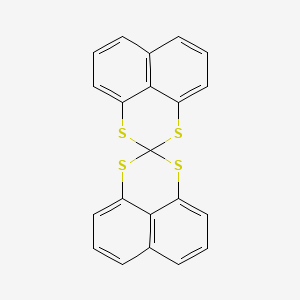

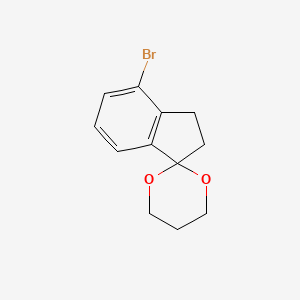
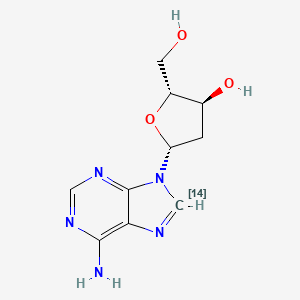
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
